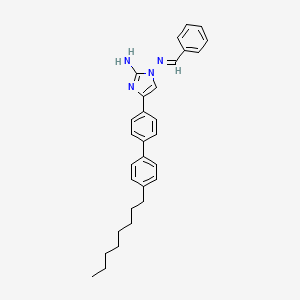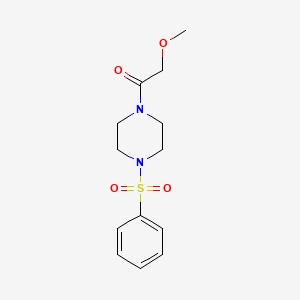
N~1~-benzylidene-4-(4'-octyl-4-biphenylyl)-1H-imidazole-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-benzylidene-4-(4'-octyl-4-biphenylyl)-1H-imidazole-1,2-diamine, commonly known as BOIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BOIM is a type of imidazole-based compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of BOIM is not yet fully understood, but it is believed to involve the chelation of metal ions. BOIM contains two imidazole groups that can bind to metal ions, and the presence of the benzylidene group may enhance the selectivity and sensitivity of the compound for certain metal ions.
Biochemical and Physiological Effects
In addition to its metal ion binding properties, BOIM has been found to exhibit various biochemical and physiological effects. For example, BOIM has been shown to have antioxidant activity, which may be due to its ability to chelate metal ions that can generate reactive oxygen species. BOIM has also been found to exhibit antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BOIM in laboratory experiments is its selectivity for certain metal ions. This property allows for the detection and quantification of metal ions in biological samples with high sensitivity and specificity. However, one limitation of using BOIM is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure that BOIM is used safely and effectively.
Orientations Futures
There are many potential future directions for research involving BOIM. One area of interest is the development of new fluorescent probes based on BOIM that can detect other types of metal ions or biomolecules. Another area of research involves the modification of BOIM to enhance its selectivity and sensitivity for certain metal ions or to improve its pharmacokinetic properties for potential therapeutic applications. Overall, the versatility and potential applications of BOIM make it an exciting area of research for scientists in various fields.
Méthodes De Synthèse
The synthesis of BOIM involves the condensation of an aldehyde and an amine to form an imine intermediate, which is then reduced to the final product. One of the most common methods for synthesizing BOIM is through the reaction of 4-(4'-octyl-4-biphenylyl)-1H-imidazole-1,2-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
BOIM has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BOIM as a fluorescent probe for detecting metal ions. BOIM has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes BOIM a useful tool for detecting and quantifying metal ions in biological samples.
Propriétés
IUPAC Name |
1-[(E)-benzylideneamino]-4-[4-(4-octylphenyl)phenyl]imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4/c1-2-3-4-5-6-8-11-24-14-16-26(17-15-24)27-18-20-28(21-19-27)29-23-34(30(31)33-29)32-22-25-12-9-7-10-13-25/h7,9-10,12-23H,2-6,8,11H2,1H3,(H2,31,33)/b32-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKXWROIBQLBJI-WEMUVCOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)N=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)/N=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)
![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)



![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)


![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)